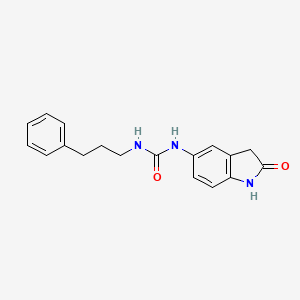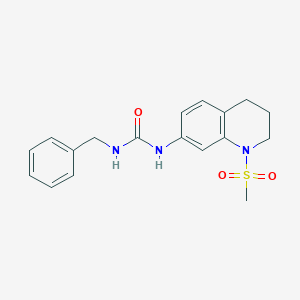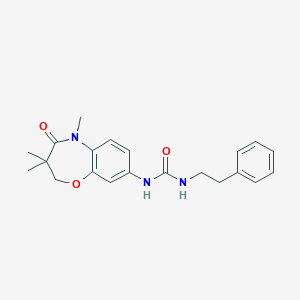
3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea (3-ODU) is an organic compound with potential applications in scientific research. It is a heterocyclic compound, containing an indole ring and a urea group, and is of interest due to its potential biological activity, as well as its potential uses in laboratory experiments.
科学研究应用
3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea has potential applications in scientific research. It has been used in a variety of studies, including studies on the effects of oxidative stress, the regulation of gene expression, and the modulation of cellular signaling pathways. It has also been used in studies on the effects of inflammation and cancer.
作用机制
3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and nitric oxide synthase (NOS). In addition, it has been found to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA.
Biochemical and Physiological Effects
3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, inhibit the formation of reactive oxygen species, and modulate the activity of several enzymes involved in cellular signaling pathways. In addition, it has been found to reduce oxidative stress, reduce the risk of cancer, and modulate the expression of genes involved in cell death and survival.
实验室实验的优点和局限性
3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications in scientific research. However, it also has some limitations. It is not very soluble in water, and it has a low solubility in organic solvents, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea research. It could be used to study the effects of oxidative stress and inflammation on various diseases, such as cancer. It could also be used to study the effects of gene expression on cellular signaling pathways. In addition, it could be used to study the effects of cellular signaling pathways on cell death and survival. Finally, it could be used to develop new drugs or treatments for various diseases.
合成方法
3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea is synthesized through a condensation reaction between 1-(3-phenylpropyl)urea and 2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid. This condensation reaction is catalyzed by an acid, such as sulfuric acid, and is conducted at a temperature of 100-110 °C. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to form the desired product.
属性
IUPAC Name |
1-(2-oxo-1,3-dihydroindol-5-yl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17-12-14-11-15(8-9-16(14)21-17)20-18(23)19-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENCECJZBPRAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxoindolin-5-yl)-3-(3-phenylpropyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6574697.png)
![3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea](/img/structure/B6574699.png)
![1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574711.png)


![1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea](/img/structure/B6574736.png)

![1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574750.png)
![3-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-(2,3-dimethoxyphenyl)urea](/img/structure/B6574761.png)
![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(4-chlorophenyl)urea](/img/structure/B6574767.png)
![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(3-phenylpropyl)urea](/img/structure/B6574774.png)

![1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea](/img/structure/B6574784.png)
